molecular formula C10H10ClN3O B12589894 6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one CAS No. 646525-32-8

6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B12589894
CAS No.: 646525-32-8
M. Wt: 223.66 g/mol
InChI Key: HNPUUHPCSYREAP-UHFFFAOYSA-N
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Description

6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one is a valuable chemical intermediate in organic and medicinal chemistry research. While specific data on this propyl-derivative is limited, compounds within the 1,2,3-benzotriazin-4(3H)-one family are extensively utilized as versatile building blocks for the synthesis of more complex heterocyclic systems . For instance, analogous structures are known to undergo thermal condensation with α-amino acids to form 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones, a core structure of significant pharmacological interest . The chloro substituent at the 6-position and the propyl group on the triazine ring offer distinct sites for further functionalization, enabling researchers to explore structure-activity relationships or create targeted molecular libraries. This compound is expected to be soluble in most organic solvents, similar to its structural relatives . As a standard practice, it should be handled with care and stored at ambient temperatures. 6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

646525-32-8

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

6-chloro-3-propyl-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C10H10ClN3O/c1-2-5-14-10(15)8-6-7(11)3-4-9(8)12-13-14/h3-4,6H,2,5H2,1H3

InChI Key

HNPUUHPCSYREAP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N=N1

Origin of Product

United States

Preparation Methods

Method A: Diazotization and Cyclization

  • Reagents :

    • 2-Amino-5-chlorobenzamide
    • Sodium nitrite
    • Hydrochloric acid
  • Procedure :

    • Dissolve 2-amino-5-chlorobenzamide in hydrochloric acid and cool the solution to 0 °C.
    • Add sodium nitrite slowly to form the diazonium salt.
    • Allow the mixture to warm to room temperature and stir for several hours to promote cyclization.
    • Purify the product through crystallization from methanol or ethanol.
  • Yield : Typically around 65–88% depending on specific reaction conditions and purification methods used.

Method B: One-Pot Synthesis

  • Reagents :

    • Polymer-supported nitrite
    • p-Toluenesulfonic acid
    • Solvent (e.g., ethanol)
  • Procedure :

    • Combine polymer-supported nitrite with p-toluenesulfonic acid in a solvent.
    • Add 2-amino-5-chlorobenzamide directly to this mixture.
    • Stir at low temperatures (0 °C) for an hour before warming to room temperature for further reaction.
    • Purify using flash column chromatography with ethyl acetate as an eluent.
  • Yield : Generally yields around 50–70% of the desired compound.

Reaction Conditions and Parameters

The following table summarizes key reaction parameters for different preparation methods of 6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one:

Method Temperature (°C) Time (hours) Yield (%) Solvent
Method A 0 (diazotization), RT (cyclization) ~4 65–88 Methanol/Ethanol
Method B 0 (initial), RT ~1 + additional stirring 50–70 Ethanol

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of the chloro group or reduction of the triazine ring.

    Substitution: The chloro group can be a site for nucleophilic substitution, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, nucleophilic substitution of the chloro group might yield various substituted benzotriazines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one is C10H10ClN3OC_{10}H_{10}ClN_3O with a molecular weight of approximately 223.6589 g/mol. The compound features a benzotriazine core, which is known for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals .

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that benzotriazine derivatives exhibit antimicrobial properties. In particular, compounds similar to 6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one have shown efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic processes .
  • Anticancer Properties :
    • The compound has been investigated for its potential anticancer effects. Studies suggest that benzotriazine derivatives can induce apoptosis in cancer cells through multiple pathways, including the modulation of apoptotic proteins and cell cycle arrest mechanisms. Investigations into specific derivatives have demonstrated promising results in vitro against cancer cell lines .
  • Anti-inflammatory Effects :
    • There is emerging evidence that compounds like 6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation .

Materials Science Applications

  • Polymer Production :
    • The synthesis of benzotriazine derivatives has been utilized in the development of new polymeric materials. These compounds can act as stabilizers or cross-linking agents in polymer formulations, enhancing thermal stability and mechanical properties .
  • Dyes and Pigments :
    • The unique structure of benzotriazines allows them to be used as dyes and pigments in various applications, including textiles and coatings. Their stability under UV light makes them suitable for outdoor applications where color retention is critical .

Case Study: Antimicrobial Activity

In a study published by the Royal Society of Chemistry, a series of benzotriazine derivatives were synthesized and tested against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed significant inhibition zones compared to control groups, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

HOBt (3,4-Dihydro-3-hydroxy-1,2,3-benzotriazin-4(3H)-one)

  • Structural Differences : HOBt lacks the 6-chloro and 3-propyl substituents, instead possessing a hydroxy group at position 3.
  • Physicochemical Properties: The chloro group in the target compound increases electron-withdrawing effects compared to HOBt’s hydroxy group, enhancing electrophilicity at the triazinone ring. The propyl group in the target compound raises lipophilicity (logP ~2.5 estimated) versus HOBt’s logP ~0.8, impacting solubility and membrane permeability .
  • Applications : HOBt is widely used as a peptide coupling agent due to its ability to suppress racemization. The target compound’s chloro and propyl groups may stabilize intermediates in coupling reactions, though this requires experimental validation .

6-Chloro-1,2,3-benzotriazin-4(3H)-one

  • Structural Differences : This analog lacks the 3-propyl substituent.
  • Physicochemical Properties: Molecular weight: 181.58 g/mol (vs. 222.45 g/mol for the target compound). IR spectra show similarities in SO₂ and C=O stretches, but the target compound’s propyl group introduces C-H stretches near 2960 cm⁻¹ .
  • Synthetic Utility : The propyl group in the target compound may improve crystallinity or stability during storage .

6-Chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4(3H)-one

  • Structural Differences: This quinazolinone derivative shares a 4(3H)-one moiety but replaces the benzotriazinone core with a quinazolinone system.
  • Physicochemical Properties :
    • Molecular weight: 302.76 g/mol (vs. 222.45 g/mol for the target compound).
    • The imidazole group introduces hydrogen-bonding capability, contrasting with the propyl group’s hydrophobicity.
  • Biological Relevance: Quinazolinones are explored for kinase inhibition, whereas benzotriazinones are less studied in this context .

Benzodithiazine Derivatives ()

  • Structural Differences: These compounds feature a sulfur-containing benzodithiazine core instead of benzotriazinone.
  • Reactivity: The sulfur atoms enhance electron-withdrawing effects, making the benzodithiazine derivatives more reactive toward nucleophiles than the target compound. For example, compound 3 in shows a methylthio group participating in substitution reactions at 90% yield, suggesting higher reactivity compared to the propyl-substituted benzotriazinone .

Data Table: Key Comparative Properties

Compound Core Structure Substituents Molecular Weight (g/mol) Key Spectral Features (IR/NMR) Applications/Reactivity
6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one Benzotriazinone 6-Cl, 3-propyl 222.45 δ 0.8–1.5 ppm (propyl CH₃/CH₂), ν 2960 cm⁻¹ (C-H) Potential coupling agent, drug precursor
HOBt Benzotriazinone 3-OH 163.14 ν 3450 cm⁻¹ (OH), δ 5.8 ppm (exchangeable OH) Peptide synthesis
6-Chloro-1,2,3-benzotriazin-4(3H)-one Benzotriazinone 6-Cl 181.58 ν 1740 cm⁻¹ (C=O), δ 8.0–8.3 ppm (aromatic H) Research intermediate
6-Chloroquinazolin-4(3H)-one derivative Quinazolinone 6-Cl, 3-imidazole 302.76 δ 7.5–8.5 ppm (imidazole H), ν 2245 cm⁻¹ (C≡N) Kinase inhibition studies
Benzodithiazine derivatives Benzodithiazine 6-Cl, 7-cyano 267–315 ν 1340–1160 cm⁻¹ (SO₂), δ 8.3 ppm (aromatic H) High-yield substitution reactions

Research Findings and Implications

  • Synthetic Efficiency : Benzodithiazine derivatives () achieve >90% yields in substitution reactions, suggesting that analogous routes for the target compound could be optimized .
  • Spectroscopic Correlations: The propyl group’s NMR signals (e.g., δ 1.0–1.5 ppm) and IR C-H stretches provide diagnostic markers for structural confirmation .
  • Contradictions: notes IR spectral contamination due to moisture, highlighting the need for rigorous drying protocols when analyzing hygroscopic analogs like HOBt .

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